Cytotoxicity Against HL-60 Leukemia Cells: 7,7'-Dihydrotaiwanin C vs. Co-Isolated Lignans
In the definitive isolation study, 7,7′-dihydrotaiwanin C demonstrated significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells, with an IC50 value of 4.03 μg/mL after 24 hours [1]. This value is noteworthy when compared to the other five lignans and two norlignans isolated from the same extract, which did not achieve the same level of activity and were not highlighted as possessing 'significant' cytotoxicity in the study's conclusions [1]. The study specifically identified 7,7′-dihydrotaiwanin C as the standout compound among the eight isolates for this endpoint [1].
| Evidence Dimension | Cytotoxic activity (IC50) against HL-60 cells |
|---|---|
| Target Compound Data | IC50 = 4.03 μg/mL |
| Comparator Or Baseline | Five other lignans and two norlignans co-isolated from C. formosensis; no significant activity reported (inferred IC50 > 4.03 μg/mL or not reaching the threshold for significance) |
| Quantified Difference | 7,7′-Dihydrotaiwanin C was the only compound from the extract reported to exhibit significant cytotoxic activity against HL-60 cells; the exact IC50 values for comparators were not provided, but the study's narrative identifies 7,7′-dihydrotaiwanin C as the primary active cytotoxic principle |
| Conditions | HL-60 human promyelocytic leukemia cell line; 24-hour incubation |
Why This Matters
For researchers seeking a lignan with demonstrated and quantitatively defined antileukemic potential from a specific natural source, 7,7′-dihydrotaiwanin C offers a data-backed starting point, whereas other co-occurring lignans from the same plant lack this validated activity.
- [1] Chen, T. H., Liau, B. C., Wang, S. Y., & Jong, T. T. (2008). Isolation and cytotoxicity of the lignanoids from Chamaecyparis formosensis. Planta Medica, 74(15), 1806–1811. View Source
